2-Amino-4-isopropylnicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)6-3-4-11-8(10)7(6)9(12)13/h3-5H,1-2H3,(H2,10,11)(H,12,13) |
InChI Key |
JKNBODQUUYWLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Isopropylnicotinic Acid and Analogues
Established Synthetic Routes
Multi-Step Organic Reaction Sequences
The construction of substituted nicotinic acids like 2-Amino-4-isopropylnicotinic acid often relies on well-established multi-step sequences. These synthetic routes provide a reliable means to build the pyridine (B92270) core and introduce the desired functional groups. Continuous-flow synthesis has also been explored for multi-step transformations, offering benefits such as efficient mixing and temperature control. flinders.edu.au
A common strategy involves the synthesis of polysubstituted pyridines through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence starting from propargyl amines and unsaturated carbonyl compounds. researchgate.net Another approach is the development of asymmetric amides through a reaction-deprotection-reaction strategy in a two-step system. flinders.edu.au
For the synthesis of related aminopyridine structures, such as 2-amino-4-methylpyridine (B118599) analogues, a typical procedure involves the lithiation of a protected pyridine precursor, followed by reaction with a suitable ketone (e.g., acetone) to introduce the alkyl group. nih.gov Deprotection of the amino group is then carried out to yield the final product. nih.gov
Key Precursors and Intermediate Derivatization Strategies
The choice of starting materials is critical in the synthesis of this compound and its analogs. Historically, nicotinic acid itself was prepared by the oxidation of nicotine (B1678760) using oxidizing agents like potassium dichromate. chimia.ch Industrially, 3-picoline (3-methylpyridine) and 5-ethyl-2-methylpyridine (B142974) are key precursors for nicotinic acid production. chimia.chnih.govresearchgate.net 3-Picoline is considered an ideal starting material due to the relative ease of selectively oxidizing the methyl group to a carboxylic acid. chimia.ch
The synthesis of analogs often involves the derivatization of intermediates. For instance, in the synthesis of 2-amino-4-methylpyridine analogues, a protected 2-aminopyridine (B139424) can be functionalized at the 6-position. This can involve O-alkylation of a hydroxypropyl group to introduce methoxy (B1213986) or fluoroethoxy substituents. nih.gov The synthesis of phosphonate (B1237965) analogs of amino acids has also been extensively studied, utilizing precursors like diethyl (aziridin-2-yl)methylphosphonate for the preparation of aminophosphonates. mdpi.com
The derivatization of nicotinic acids themselves is another important strategy. For example, penta-substituted pyridines can be synthesized via C3-arylation of nicotinic acid precursors that are prepared through multicomponent condensation reactions. researchgate.net
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. In the context of nicotinic acid synthesis, both gas-phase and liquid-phase catalytic oxidations are employed. oaepublish.com
Rhodium-based catalysts, particularly with ligands like BINAP, have been shown to catalyze the addition of aryl boron nucleophiles to the C6 position of pyridinium (B92312) salts derived from nicotinic acid derivatives. nih.gov Conversely, catalysts with smaller bite angles, such as Bobphos and QuinoxP*, direct the addition to the C2 position. nih.gov This catalyst-controlled regioselectivity allows for the synthesis of variously substituted dihydropyridines, which are versatile intermediates. nih.gov
For the synthesis of nicotinic acid from 3-methylpyridine, zeolite-based catalysts, particularly Cu-based 13X zeolite, have demonstrated high catalytic performance in the liquid-phase oxidation using hydrogen peroxide as an oxidant under mild conditions. oaepublish.com Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of (hetero)aryl-1,2,3-triazines, which can be further diversified to produce pyrimidines and pyridines. researchgate.net
The table below summarizes some catalytic systems used in the synthesis of nicotinic acid and its derivatives.
| Catalyst System | Precursor | Product | Key Features |
| Rh/BINAP | N-alkyl nicotinate (B505614) salts, Aryl boron nucleophiles | C6-arylated dihydropyridines | High regioselectivity for C6 addition. nih.gov |
| Rh/Bobphos or QuinoxP* | N-alkyl nicotinate salts, Aryl boron nucleophiles | C2-arylated dihydropyridines | High regioselectivity for C2 addition. nih.gov |
| Cu-based 13X zeolite | 3-methyl-pyridine, 30% H2O2 | Nicotinic acid | High catalytic performance under mild, liquid-phase conditions. oaepublish.com |
| Palladium catalyst | 5-bromo-1,2,3-triazine, (Hetero)aryl boronic acids | (Hetero)aryl-1,2,3-triazines | Efficient cross-coupling, products can be converted to pyridines. researchgate.net |
Green Chemistry Principles and Energy Sources in Synthesis
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This includes the use of environmentally benign reagents and alternative energy sources.
In the synthesis of nicotinic acid, there is a push to move away from traditional methods that use stoichiometric and often hazardous oxidizing agents like nitric acid, which can produce greenhouse gases like nitrous oxide. nih.govresearchgate.net Greener alternatives focus on using oxidants like oxygen or hydrogen peroxide. nih.govoaepublish.com The direct air oxidation of picoline is considered a state-of-the-art green process for niacin production. chimia.ch
Alternative energy sources are also being explored to enhance reaction efficiency and reduce energy consumption. For the synthesis of 2-amino-4,6-diphenylnicotinonitriles, an analog class, methods utilizing microwave irradiation and ultrasonic irradiation have been successfully employed. mdpi.com These techniques can often lead to shorter reaction times and higher yields. mdpi.com Solvent-free (neat) conditions have also been used for the synthesis of these compounds, further reducing the environmental footprint of the process. mdpi.com
Purification and Isolation Techniques for Research Applications
The purification and isolation of the target compound are critical final steps in any synthetic sequence. For nicotinic acid and its derivatives, a variety of techniques are employed.
Recrystallization is a common method for purifying solid compounds. For nicotinic acid, recrystallization from hot water is a standard procedure. orgsyn.org In some cases, multiple recrystallizations are necessary to achieve the desired purity, and the use of decolorizing agents like activated carbon can help remove colored impurities. google.com The choice of solvent is crucial; for instance, a mixture of 2-methylpropanol-1 and water has been used for the recrystallization of nicotinamide (B372718) at a specific pH range. google.com
Chromatographic techniques are also widely used, especially for more complex mixtures or when high purity is required for research applications. Column chromatography is a versatile method for separating compounds based on their polarity. researchgate.net For certain intermediates, such as those in the synthesis of 2-amino-4-methylpyridine analogues, reversed-phase high-performance liquid chromatography (HPLC) is used for purification. nih.gov
Liquid-liquid extraction is another fundamental technique for separating products from reaction mixtures. The choice of solvents is critical to ensure efficient separation. For example, dichloromethane (B109758) can be used to extract ester derivatives of nicotinic acid, followed by washing with an aqueous base to remove any unreacted acid. researchgate.net
The table below outlines common purification techniques for nicotinic acid derivatives.
| Purification Technique | Description | Application Example |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying crude nicotinic acid from water. orgsyn.orggoogle.com |
| Column Chromatography | Separation of a mixture of chemical substances based on differential partitioning between a mobile phase and a stationary phase. | Purifying ester derivatives of nicotinic acid. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A type of column chromatography that uses high pressure to force the solvent through the column, allowing for high-resolution separations. | Purification of [18F] labeled 2-amino-4-methylpyridine analogues. nih.gov |
| Liquid-Liquid Extraction | A method to separate compounds based on their relative solubilities in two different immiscible liquids. | Extracting nicotinic acid esters from a reaction mixture using dichloromethane. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. youtube.com
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Amino-4-isopropylnicotinic acid is expected to show distinct signals corresponding to each unique proton environment.
Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons. The proton at the C5 position and the proton at the C6 position will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
Isopropyl Group Protons: The isopropyl group will produce two characteristic signals: a septet for the single methine (-CH) proton, split by the six equivalent methyl protons, and a doublet for the six methyl (-CH₃) protons, split by the single methine proton.
Amine and Carboxylic Acid Protons: The two protons of the primary amine (-NH₂) and the single proton of the carboxylic acid (-COOH) are expected to appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a protic solvent like D₂O, these signals would exchange with deuterium (B1214612) and disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons bonded to the amino group (C2), isopropyl group (C4), and carboxylic acid group (C3) will have their chemical shifts significantly affected by these substituents. The remaining ring carbons (C5, C6) will also show unique shifts. steelyardanalytics.com
Isopropyl Group Carbons: The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).
Carboxylic Carbon: The carbonyl carbon (-COOH) of the carboxylic acid group will appear as a single, characteristic signal in the downfield region of the spectrum, typically around 165-185 ppm. steelyardanalytics.com
Expected ¹H and ¹³C NMR Chemical Shifts
The following table presents the predicted chemical shifts (δ) in ppm for this compound, based on analysis of its structure and data from analogous compounds.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Pyridine H-5 | 7.0 - 7.5 (d) | 115 - 125 |
| Pyridine H-6 | 8.0 - 8.5 (d) | 145 - 155 |
| -CH(CH₃)₂ | 3.0 - 3.5 (septet) | 30 - 40 |
| -CH(CH ₃)₂ | 1.2 - 1.5 (d) | 20 - 25 |
| -NH ₂ | 5.0 - 7.0 (broad s) | N/A |
| -COOH | 11.0 - 13.0 (broad s) | N/A |
| Pyridine C2-NH₂ | N/A | 155 - 165 |
| Pyridine C3-COOH | N/A | 110 - 120 |
| Pyridine C4-isopropyl | N/A | 150 - 160 |
| Pyridine C-COOH | N/A | 165 - 175 |
Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., FT-IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is highly effective for identifying the functional groups present. The FT-IR spectrum of this compound would be characterized by several key absorption bands. researchgate.netnist.gov
O-H and N-H Stretching: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in strong hydrogen bonding. Superimposed on this broad band, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct, sharper peaks around 3300-3500 cm⁻¹.
C-H Stretching: Absorptions corresponding to aromatic C-H stretching on the pyridine ring would be observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl (C=O) group in the carboxylic acid is expected in the region of 1680-1720 cm⁻¹. Its exact position can be influenced by hydrogen bonding.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of medium to strong bands in the 1450-1610 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically gives a medium intensity band around 1590-1650 cm⁻¹, which may overlap with the aromatic ring stretches.
C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending of the carboxylic acid group will result in bands in the 1210-1440 cm⁻¹ range.
Characteristic IR Absorption Bands for Analogs
The following table summarizes key IR frequencies observed for nicotinic acid, a structural analog. researchgate.netchemicalbook.com
| Vibrational Mode | Observed Frequency (cm⁻¹) in Nicotinic Acid |
| C-H Stretching (aromatic) | 3071 |
| O-H Stretching (carboxylic acid) | 2808 (broad) |
| C=O Stretching | 1703 - 1714 |
| C=C / C=N Stretching (ring) | 1594 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The aminopyridine chromophore in this compound is expected to give rise to characteristic absorption bands. nih.gov
The spectrum is anticipated to show strong absorptions corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. These typically occur at shorter wavelengths (higher energy). Additionally, n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs or oxygen of the carbonyl group) to a π* antibonding orbital, are expected at longer wavelengths (lower energy). acs.org These transitions are generally of lower intensity than π→π* transitions.
For aminopyridines, characteristic absorption bands are often observed. For instance, 3-aminopyridine (B143674) in an acidic solution exhibits absorption maxima (λmax) at 249 nm and 317 nm. researchgate.net The exact position of these bands for this compound would be influenced by the specific substitution pattern and the solvent used.
Expected UV-Vis Absorption Maxima
| Transition Type | Expected Wavelength Range (nm) |
| π→π | 230 - 280 |
| n→π | 300 - 340 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₁₀H₁₄N₂O₂) is 194.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺˙) at m/z 194. The fragmentation of nicotinic acid derivatives often proceeds through predictable pathways. kfnl.gov.sa A primary fragmentation would likely involve the loss of the isopropyl group ([M-43]⁺) or the carboxylic acid group ([M-45]⁺). A common fragmentation pattern for nicotinic acids is the cleavage of the bond between the pyridine ring and the carboxyl group, leading to the formation of a stable nicotinyl cation. kfnl.gov.sanih.gov For this compound, subsequent loss of carbon monoxide (CO) from fragment ions is also a plausible pathway. nih.gov
Predicted Major Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 194 | [M]⁺˙ | Molecular Ion |
| 179 | [M - CH₃]⁺ | Loss of a methyl group from isopropyl |
| 151 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 149 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 121 | [M - COOH - CO]⁺ or [M - C₃H₇ - CO]⁺ | Subsequent loss of CO |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from further fragmentation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique would precisely determine bond lengths, bond angles, and torsional angles of this compound.
Based on studies of the parent compound, 2-aminonicotinic acid, it is highly probable that this compound exists as a zwitterion in the crystalline state. chemicalbook.com In this form, the proton from the carboxylic acid group migrates to the nitrogen atom of the pyridine ring, creating a carboxylate anion (COO⁻) and a pyridinium (B92312) cation. X-ray analysis would confirm this zwitterionic nature and reveal the extensive network of intermolecular interactions, such as hydrogen bonds between the amino group, the carboxylate group, and adjacent molecules, which dictate the crystal packing. chemicalbook.comnih.gov
Advanced Spectroscopic Techniques and Computational Integration (e.g., Matrix Isolation FT-IR, Hirshfeld Surface Analysis)
To gain deeper insight into the molecular properties, advanced experimental and computational methods are integrated.
Matrix Isolation FT-IR
While not performed, Matrix Isolation FT-IR would involve trapping individual molecules of the compound in an inert gas matrix (like argon) at very low temperatures. This technique minimizes intermolecular interactions, allowing for the study of the intrinsic vibrational properties of the isolated molecule and the potential identification of different conformational isomers that might exist in the gas phase.
Computational Integration and Hirshfeld Surface Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), is used to predict and corroborate experimental findings. nih.gov DFT calculations can provide optimized molecular geometries, theoretical vibrational frequencies (IR), and NMR chemical shifts that can be compared with experimental data.
O···H/H···O contacts: Representing the strong hydrogen bonds involving the carboxylate and amino groups.
H···H contacts: Arising from the numerous hydrogen atoms, particularly on the isopropyl group and pyridine ring.
C···H/H···C contacts: Indicating weaker C-H···π interactions.
N···H/H···N contacts: Corresponding to hydrogen bonds involving the amino group and the pyridinium nitrogen.
This analysis provides a quantitative fingerprint of the non-covalent forces that stabilize the three-dimensional crystalline architecture. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
No published studies were found that performed DFT or TD-DFT calculations specifically on 2-Amino-4-isopropylnicotinic acid. Such studies would be essential for understanding its fundamental electronic and photophysical characteristics.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is critical for assessing a molecule's chemical reactivity and kinetic stability. ossila.comwikipedia.org The HOMO-LUMO gap, in particular, is a key parameter derived from DFT calculations that helps predict the stability of a molecule; a large gap generally indicates high stability and low reactivity. wikipedia.org
Photophysical Properties and Electronic Transitions
Specific photophysical properties, such as absorption and emission spectra, and the nature of electronic transitions (e.g., n–π* or π–π*) for this compound, have not been reported. TD-DFT calculations are the standard method for predicting these properties, as demonstrated in studies of related compounds like 2-amino-4,6-diphenylnicotinonitriles, where solvent effects on emission spectra were investigated both experimentally and computationally. mdpi.com
Tautomeric Forms and Energetics
An analysis of the potential tautomeric forms of this compound and their relative stabilities (energetics) via DFT calculations has not been documented. Amino-substituted nitrogen heterocycles can exist in different tautomeric forms (e.g., amino vs. imino), and computational studies are crucial for determining the predominant form under various conditions, which in turn influences the molecule's biological activity and physical properties. researchgate.net
Molecular Docking and Ligand-Target Interaction Studies
No molecular docking studies featuring this compound as a ligand have been published. This computational technique is used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into potential biological activity. nih.gov Such an analysis would require a specific biological target, and the subsequent study would detail the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (SSR) Modeling
QSAR and SSR models for this compound or a series of its close analogs are not available. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent and selective molecules.
Free Energy Perturbation Simulations in Receptor-Driven Design
There are no reports of Free Energy Perturbation (FEP) simulations being conducted for this compound. FEP is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a receptor. qsimulate.comnih.govmpg.de This technique is invaluable in lead optimization, as it can accurately predict how small chemical modifications to a ligand will affect its binding affinity, thereby accelerating the design of more effective therapeutic agents. chemrxiv.org
Structure Activity Relationship Sar Investigations of 2 Amino 4 Isopropylnicotinic Acid Derivatives
Design Principles for Structural Modification and Analog Synthesis
The design and synthesis of analogs of 2-amino-4-isopropylnicotinic acid are guided by established principles of medicinal chemistry, aiming to explore and optimize the compound's interaction with biological targets. The core structure, featuring a pyridine (B92270) ring substituted with an amino group at position 2, a carboxylic acid at position 3, and an isopropyl group at position 4, offers multiple sites for modification.
Key Modification Sites:
Amino Group (C2): The amino group is a key hydrogen bond donor and a site for potential acylation, alkylation, or incorporation into heterocyclic systems to modulate its basicity and hydrogen bonding capacity.
Carboxylic Acid Group (C3): This group is a crucial hydrogen bond acceptor and can be esterified or converted to amides to alter polarity, membrane permeability, and metabolic stability. nih.gov For instance, the synthesis of amide derivatives of related carboxylic acids has been achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov
Isopropyl Group (C4): The size and lipophilicity of the alkyl group at this position can significantly influence binding affinity and selectivity. Analogs can be synthesized with varying alkyl groups (e.g., methyl, ethyl, tert-butyl) to probe the steric and hydrophobic requirements of the binding pocket.
Pyridine Ring: Substitution at other positions (C5, C6) of the pyridine ring with electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system and introduce new interaction points with a biological target.
General Synthetic Strategies:
The synthesis of 2-aminonicotinic acid derivatives often starts from readily available substituted pyridines. For example, a common route involves the nucleophilic substitution of a leaving group (like a halogen) at the 2-position of a nicotinic acid precursor with an amino group. nih.gov A general synthetic approach to produce 2-aminonicotinic acid involves the hydrolysis of 2-amino-3-trichloromethylpyridine under basic conditions. google.com
A plausible synthetic route for generating a library of this compound analogs could involve the following conceptual steps:
Synthesis of the 4-isopropyl-2-chloronicotinic acid core: This could be achieved through multi-step organic synthesis starting from simpler pyridine derivatives.
Amination: Introduction of the amino group at the C2 position, potentially via a nucleophilic aromatic substitution reaction.
Diversification:
Modification of the C3 carboxylic acid to various esters or amides.
Acylation or alkylation of the C2 amino group.
Further substitution on the pyridine ring if precursors are available.
Impact of Substituents on Biological Activities (Non-Clinical)
While specific SAR data for this compound is not extensively published, the impact of substituents can be inferred from studies on analogous 2-aminopyridine (B139424) and nicotinic acid derivatives. For instance, in a series of 2-amino-4-methylpyridine (B118599) derivatives studied as inhibitors of inducible nitric oxide synthase (NOS II), the 4-methyl group was found to be a component of a highly potent inhibitor. nih.govnih.gov
The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related compound classes.
| Modification Site | Substituent | Anticipated Impact on Biological Activity | Rationale/Inference from Related Compounds |
| C4-Alkyl Group | Smaller (e.g., Methyl) | May alter potency and selectivity. | In related 2-aminopyridines, a methyl group at C4 contributed to potent enzyme inhibition. nih.govnih.gov |
| Larger/Bulkier (e.g., tert-Butyl) | Could enhance or decrease activity depending on the size of the target's binding pocket. | Steric bulk can improve binding by filling a hydrophobic pocket or hinder binding if the pocket is small. | |
| C2-Amino Group | Acylation (e.g., Acetyl) | Likely to decrease basicity and may reduce activity if a primary amine is crucial for interaction. | The free amino group in many 2-aminopyridine scaffolds is essential for their biological activity. ijpbs.net |
| N-Alkylation | May introduce steric hindrance or new hydrophobic interactions. | ||
| C3-Carboxylic Acid | Esterification (e.g., Ethyl ester) | Increases lipophilicity, potentially improving cell permeability but may abolish a key ionic interaction. | Conversion to esters or amides is a common strategy to create prodrugs or modify pharmacokinetics. nih.gov |
| Amidation (e.g., Anilide) | Can introduce new aromatic interactions (π-π stacking) and alter solubility. | Amide derivatives of related natural products have shown significant modulation of antitumor activity. nih.gov | |
| C5/C6-Pyridine Ring | Electron-withdrawing (e.g., -Cl, -CF₃) | Modulates the pKa of the pyridine nitrogen and the C2-amino group, potentially affecting binding. | Ring substitution is a standard method to fine-tune the electronic properties of heterocyclic drugs. |
| Electron-donating (e.g., -OCH₃) | Increases electron density on the ring system. |
Stereochemical Influences on Activity Profiles
The presence of a chiral center at the α-carbon (the carbon atom to which the amino and carboxylic acid groups are attached) in this compound means that it can exist as two enantiomers (R and S). Stereochemistry is a critical factor in the biological activity of many chiral molecules, as the three-dimensional arrangement of atoms determines how a molecule interacts with its typically chiral biological targets, such as enzymes and receptors.
Often, one enantiomer of a chiral drug is significantly more active than the other, a phenomenon known as eudismic ratio. The less active enantiomer (distomer) can be inactive, have a different activity, or even contribute to side effects.
While specific studies on the stereoisomers of this compound are not widely available, research on other chiral amino acid analogs provides strong evidence for the importance of stereochemistry. For example, in studies of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the target is highly stereoselective. nih.gov
Key Considerations for Stereochemistry:
Enantioselective Binding: The protein targets are chiral and will likely have a binding site that is complementary to only one of the enantiomers.
Enantioselective Metabolism: Metabolic enzymes can show stereoselectivity, leading to different metabolic fates and durations of action for each enantiomer.
Synthesis: The synthesis of single enantiomers often requires either chiral starting materials, chiral catalysts, or resolution of a racemic mixture.
It is therefore highly probable that the R and S enantiomers of this compound and its derivatives will exhibit different biological activity profiles. Any drug development program based on this scaffold would need to carefully evaluate the activity of the individual enantiomers.
Elucidation of Pharmacophore Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and pharmacophore models of related 2-aminopyridine derivatives, a hypothetical pharmacophore can be proposed. ijpbs.netnih.gov
Proposed Pharmacophore Features:
Hydrogen Bond Donor (HBD): The primary amino group at the C2 position is a key hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid at C3 and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors.
Ionic Interaction/HBA: The carboxylate group at C3 can form an ionic bond or a strong hydrogen bond with a positively charged residue or a hydrogen bond donor in the target protein.
Hydrophobic/Aromatic Region (HY/AR): The pyridine ring itself provides an aromatic feature that can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Region (HY): The isopropyl group at the C4 position defines a distinct hydrophobic region, which likely interacts with a corresponding hydrophobic pocket in the target protein.
The spatial arrangement of these features is crucial for biological activity. The relative positions of the amino group, carboxylic acid, and the hydrophobic isopropyl group create a specific three-dimensional pattern that is recognized by the biological target.
Hypothetical Pharmacophore Model:
| Feature | Structural Element | Potential Interaction |
| Hydrogen Bond Donor | C2-NH₂ | Interaction with a carbonyl or hydroxyl group on the target. |
| Hydrogen Bond Acceptor | C3-C=O | Interaction with an amino or hydroxyl group on the target. |
| Hydrogen Bond Acceptor/Aromatic | Pyridine Ring Nitrogen | Interaction with a hydrogen bond donor; aromatic interactions. |
| Ionic/H-Bond Acceptor | C3-COOH | Salt bridge with a basic amino acid residue (e.g., Lys, Arg). |
| Hydrophobic Region | C4-Isopropyl Group | Van der Waals interactions with a hydrophobic pocket. |
Further computational studies, such as 3D-QSAR and molecular docking, on a series of active analogs would be necessary to refine this hypothetical pharmacophore model and to understand the precise structural requirements for optimal biological activity.
Exploration of Biological Applications Non Clinical Research
Antimicrobial Activity (Antibacterial, Antungal) Research
While direct studies on the antimicrobial properties of 2-amino-4-isopropylnicotinic acid are not extensively documented, research into structurally related nicotinic acid and amino acid derivatives provides a basis for potential activity. The core structure is a scaffold that has been investigated for the development of novel antimicrobial agents.
For instance, studies on various amino acid derivatives have demonstrated significant antibacterial and antifungal properties. These compounds often exert their effects through mechanisms such as the disruption of microbial cell membranes or the inhibition of essential enzymes. The inclusion of an isopropyl group and an amino group on the nicotinic acid backbone could theoretically modulate lipophilicity and interactions with microbial targets, respectively, potentially leading to antimicrobial efficacy. However, specific research to confirm and detail the antibacterial and antifungal spectrum of this compound is necessary to substantiate these hypotheses.
Anti-inflammatory Research
The anti-inflammatory potential of nicotinic acid (niacin) and its derivatives is well-established, primarily through its interaction with the G-protein coupled receptor GPR109A, leading to the modulation of immune responses. Research into novel derivatives of nicotinic acid often aims to enhance these anti-inflammatory effects while minimizing side effects like flushing.
While specific studies on the anti-inflammatory properties of this compound are not prominent in the available literature, the structural motifs suggest a potential for such activity. The amino group at the 2-position and the isopropyl group at the 4-position could influence its binding to receptors and enzymes involved in the inflammatory cascade. For example, derivatives of isonicotinic acid have been synthesized and investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) by exploring their ability to inhibit cyclooxygenase (COX) enzymes. Further investigation is required to determine if this compound exhibits similar mechanisms of action.
Antimalarial Research
The pyridinone and nicotinic acid scaffolds are present in a number of compounds investigated for antimalarial activity. These structures are often explored for their ability to interfere with essential processes in the Plasmodium parasite's lifecycle. For instance, some nicotinic acid derivatives have been shown to inhibit parasite enzymes or disrupt hemoglobin digestion within the parasite's food vacuole.
The specific contribution of the 2-amino and 4-isopropyl substitutions on the nicotinic acid ring to antimalarial activity has not been explicitly detailed in published research. However, the exploration of related amino acid derivatives as inhibitors of Plasmodium falciparum aminopeptidases suggests a potential avenue for the biological activity of compounds like this compound. Aminopeptidases are crucial for the parasite's survival, and their inhibition can lead to parasite death.
Antitumor/Cytotoxic Activity Research (Non-Clinical Cell Line Studies)
Nicotinic acid and its derivatives have been a subject of interest in oncology research due to their role in cellular metabolism and signaling pathways that can be dysregulated in cancer. Some derivatives have been shown to induce apoptosis or inhibit cell proliferation in various cancer cell lines.
There is a lack of specific published studies evaluating the antitumor or cytotoxic effects of this compound on cancer cell lines. However, the broader class of amino acid derivatives has been explored for anticancer properties. These compounds can act through diverse mechanisms, including the disruption of tumor cell metabolism or the induction of oxidative stress. To understand the potential of this compound in this area, in-depth studies on its effects on a range of cancer cell lines would be necessary.
Other Emerging Biological Applications (e.g., fluorescent sensors, neuropharmacological tools)
The inherent fluorescence of some heterocyclic compounds, including certain pyridine (B92270) derivatives, makes them attractive candidates for the development of fluorescent sensors. These sensors can be designed to detect specific ions, molecules, or changes in the cellular environment. While there is no specific mention of this compound being utilized as a fluorescent sensor, its core structure could potentially be modified to create such tools.
In the realm of neuropharmacology, nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission. The structural modifications present in this compound could alter its affinity and selectivity for different nAChR subtypes, making it a candidate for investigation as a neuropharmacological tool. For example, 2-amino-4-phosphonobutyric acid, another amino acid derivative, has been utilized as a pharmacological tool to study retinal neurotransmission. Further research would be needed to explore any similar potential for this compound.
Patent Landscape and Academic Relevance
Analysis of Academic Research within the Patent Domain
The patent landscape for nicotinic acid derivatives is extensive, with significant focus on their application as herbicides. Academic research plays a crucial, albeit sometimes indirect, role in shaping this domain. While specific academic studies solely focused on 2-Amino-4-isopropylnicotinic acid are not widely published, the foundational academic principles of organic synthesis and structure-activity relationship (SAR) studies are fundamental to the innovations seen in related patents.
Patents often cite academic literature to establish the state of the art and to provide a basis for the novelty and inventiveness of their claims. For instance, the development of novel herbicidal compounds based on the nicotinic acid scaffold is informed by academic research into plant biochemistry and enzyme inhibition. Although direct citation of research on this compound is scarce, the broader academic understanding of the nicotinic acid moiety as a pharmacophore or toxophore is implicitly acknowledged in the patent literature.
The field of biocontrol agents and agrochemicals, as analyzed in academic patent landscape studies, shows a trend towards more sustainable and targeted solutions. nih.govmdpi.comresearchgate.net These academic analyses of patent trends highlight the drivers of innovation in the agricultural sector, where the development of compounds like this compound and its derivatives would be situated. These studies reveal a growing emphasis on understanding the environmental impact and mode of action of new chemical entities, research areas that are deeply rooted in academic inquiry. nih.govmdpi.comresearchgate.net The incentive for companies to invest in the research and development of such specialized chemicals is significantly driven by the protection offered by patents. asiaiplaw.com
Identification of Research-Oriented Patent Claims and Methodologies (e.g., synthetic processes)
Patent claims for nicotinic acid derivatives often encompass a broad range of structurally related compounds, including those with substitutions that could logically include an isopropyl group at the 4-position. A key example is patent EP0752424B1, which describes a class of nicotinic acid derivatives for use as herbicides. google.com While not explicitly naming this compound, the patent's general formula covers a wide array of substitutions on the pyridine (B92270) ring, indicating a research-driven approach to exploring the chemical space around the nicotinic acid core for herbicidal activity. google.com
The methodologies detailed within such patents often reflect established or cutting-edge academic synthetic organic chemistry. The processes described for the preparation of these derivatives provide a window into the research-oriented methodologies that are considered industrially viable and innovative. These synthetic routes are often the culmination of extensive academic research into reaction mechanisms and optimization.
The table below outlines a generalized synthetic approach for nicotinic acid derivatives as can be inferred from the patent literature, which would be applicable for the synthesis of this compound.
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Halogenation | Substituted Pyridine | N-halosuccinimide, Radical initiator | Halogenated Pyridine Derivative |
| 2 | Cyanation | Halogenated Pyridine Derivative | Metal Cyanide (e.g., CuCN) | Pyridine Nitrile Derivative |
| 3 | Hydrolysis | Pyridine Nitrile Derivative | Strong Acid or Base, Heat | Nicotinic Acid Derivative |
| 4 | Amination | Halogenated Nicotinic Acid Derivative | Ammonia or Amine Source | Amino-Nicotinic Acid Derivative |
This generalized pathway is indicative of the kind of research-oriented methodologies that are protected by patents. The claims in these patents often cover not just the final compounds but also the novel intermediates and the synthetic processes themselves. This highlights the deep integration of academic-style research and discovery within the framework of industrial patenting. The development of such specific synthetic methodologies is a clear outcome of research-oriented activities within the patent domain.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies and Catalyst Development
The efficient and selective synthesis of polysubstituted pyridines like 2-Amino-4-isopropylnicotinic acid is a cornerstone for its future investigation. While general methods for the synthesis of nicotinic acid derivatives exist, the development of advanced, highly specific strategies for this particular molecule is a critical area for future research.
Current synthetic approaches for related pyridine (B92270) carboxylic acids often involve multi-step processes that may lack efficiency or employ harsh conditions. researchgate.net Future research should focus on the development of novel, eco-friendly catalytic protocols. This could involve exploring multicomponent reactions (MCRs) which allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. researchgate.net
A significant challenge in the synthesis of substituted pyridines is controlling the regioselectivity of functional group installation. Catalyst-controlled regioselective addition of nucleophiles to pyridinium (B92312) salts has emerged as a promising strategy for overcoming this hurdle. nih.gov For instance, the use of rhodium catalysts with specific ligands like BINAP has been shown to direct the addition of aryl boron nucleophiles to the C6 position of nicotinic acid derivatives, while other ligands can direct the addition to the C2 position. nih.gov Future work could explore a range of catalysts and ligands to selectively functionalize the pyridine ring of this compound, enabling the synthesis of a diverse library of analogues.
Furthermore, the development of green synthetic routes is of paramount importance. This includes the use of environmentally benign solvents and reagents, as well as energy-efficient reaction conditions. For example, visible-light-mediated, metal- and oxidant-free aza-6π electrocyclization has been successfully employed for the synthesis of 3,4-disubstituted pyridines and could be adapted for the synthesis of this compound. nih.gov
Table 1: Potential Catalytic Systems for Advanced Synthesis
| Catalyst Type | Potential Application in this compound Synthesis | Desired Outcome |
| Rhodium/Chiral Ligand | Asymmetric hydrogenation or C-H activation | Enantiomerically pure derivatives |
| Palladium/Buchwald-Hartwig | Cross-coupling reactions at various positions | Introduction of diverse functional groups |
| Copper-based Zeolite | Selective oxidation of a precursor | Green and efficient synthesis |
| Photocatalyst (e.g., Eosin Y) | Visible-light mediated cyclization | Mild and sustainable synthesis |
Deeper Mechanistic Elucidation in Biological Systems
The biological activity of aminonicotinic acid derivatives is a promising area of investigation. For instance, 6-aminonicotinic acid has been identified as a GABAA receptor agonist. medchemexpress.com Given the structural similarity, it is plausible that this compound could exhibit activity at GABA receptors or other neurological targets. Future research should aim to elucidate the specific biological targets and mechanisms of action of this compound.
Initial screening could involve a broad panel of receptor binding assays and enzyme inhibition assays to identify potential biological targets. Techniques such as affinity chromatography and mass spectrometry-based proteomics can then be employed to isolate and identify the specific protein targets of this compound.
Once a primary target is identified, detailed mechanistic studies will be crucial. This would involve investigating how the compound interacts with its target at a molecular level, whether it acts as an agonist, antagonist, or modulator, and the downstream signaling pathways that are affected. For example, if it targets a specific enzyme, kinetic studies would be necessary to determine the mode of inhibition. nih.gov
Understanding the structure-activity relationship (SAR) is also a key aspect of mechanistic elucidation. By synthesizing and testing a series of derivatives with systematic modifications to the 2-amino, 4-isopropyl, and carboxylic acid groups, researchers can identify the key structural features required for biological activity.
Novel Derivatization Strategies for Enhanced Selectivity
Derivatization is a powerful tool in medicinal chemistry to optimize the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile. nih.gov For 2-Amino-4-isopropylnicotinc acid, several derivatization strategies can be envisioned to enhance its selectivity for specific biological targets.
The carboxylic acid group is a prime site for derivatization. It can be converted into a variety of functional groups, such as esters, amides, and acyl hydrazides, to modulate the compound's polarity, solubility, and ability to form hydrogen bonds. thermofisher.com For instance, esterification can improve cell permeability, while the formation of amides with different amines can introduce new interaction points with the target protein.
The 2-amino group also offers opportunities for derivatization. Acylation or alkylation of the amino group can alter the compound's electronic properties and steric profile, potentially leading to improved selectivity. Furthermore, the isopropyl group at the 4-position can be modified to explore the impact of steric bulk on biological activity.
A particularly interesting approach would be to synthesize "codrugs" or mutual prodrugs, where this compound is covalently linked to another pharmacologically active molecule. mdpi.com This strategy can lead to synergistic effects and improved therapeutic outcomes.
Table 2: Potential Derivatization Strategies and Their Rationale
| Functional Group to Modify | Derivatization Reaction | Rationale for Enhanced Selectivity |
| Carboxylic acid | Esterification with various alcohols | Improve lipophilicity and cell penetration |
| Carboxylic acid | Amidation with a library of amines | Introduce new hydrogen bond donors/acceptors |
| 2-Amino group | Acylation with different acyl chlorides | Modulate electronic properties and steric hindrance |
| Isopropyl group | Replacement with other alkyl or aryl groups | Probe the steric requirements of the binding pocket |
Integration of Multi-Omics Technologies in Research
The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the systemic effects of a compound. scienceopen.com Integrating these technologies into the research of 2-Amino-4-isopropylnicotinc acid can provide a holistic view of its biological impact.
Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to treatment with the compound, providing insights into the cellular pathways that are modulated. nih.gov Proteomics can identify changes in the abundance and post-translational modifications of proteins, directly revealing the molecular targets and downstream signaling events. nih.govfrontiersin.org Metabolomics can uncover alterations in the cellular metabolic landscape, providing a functional readout of the compound's activity. creative-proteomics.com
A multi-omics approach can be particularly powerful for identifying novel drug targets and understanding the mechanisms of action of a compound. nih.gov For example, by combining proteomics and metabolomics data, it may be possible to link the binding of this compound to a specific protein with changes in a particular metabolic pathway.
Furthermore, these technologies can aid in the identification of biomarkers that could be used to monitor the efficacy of a potential therapeutic based on this scaffold.
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future research of this compound would greatly benefit from collaborations between chemists, biologists, pharmacologists, and computational scientists.
Synthetic organic chemists are needed to devise and execute advanced synthetic strategies. nih.gov Biologists and pharmacologists are essential for conducting in vitro and in vivo studies to evaluate the compound's efficacy and safety. nih.gov Computational chemists can play a crucial role in molecular modeling and in silico screening to guide the design of new derivatives with improved properties.
Collaborations with experts in specific disease areas, such as neuroscience, oncology, or immunology, would be invaluable for exploring the therapeutic potential of this compound in relevant disease models. Furthermore, partnerships with pharmaceutical companies or biotechnology firms could provide the resources and expertise necessary to translate promising research findings into clinical applications. ontosight.ai The creation of interdisciplinary teams will be key to unlocking the full potential of this intriguing molecule and paving the way for the development of novel therapeutics.
Conclusion
Broader Implications for Chemical and Biological Sciences
Given the absence of direct research on 2-Amino-4-isopropylnicotinic acid, its broader implications for the chemical and biological sciences remain hypothetical. The field of medicinal chemistry often explores derivatives of the nicotinic acid (Vitamin B3) scaffold for potential therapeutic applications. Substituted aminopyridines, the class to which this compound belongs, are recognized as privileged structures in drug discovery due to their ability to form key interactions with biological targets.
The unique combination of an amino group at the 2-position, a carboxylic acid at the 3-position, and an isopropyl group at the 4-position on the pyridine (B92270) ring suggests that this compound could serve as a valuable, yet unexplored, building block in synthetic chemistry. Its functional groups offer multiple reaction sites for creating more complex molecules and chemical libraries for screening purposes. However, without experimental data, any discussion of its potential impact on fields such as materials science, pharmacology, or agrochemicals is purely speculative. The compound represents a gap in the current chemical knowledge, highlighting an opportunity for future research to synthesize, characterize, and investigate its properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-4-isopropylnicotinic acid, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : Common synthetic approaches include nucleophilic substitution on pre-functionalized nicotinic acid derivatives or condensation reactions using isopropyl-containing precursors. For example, high-temperature aqueous synthesis (e.g., 150–200°C) has been employed for analogous 2-(arylamino)nicotinic acids, where water acts as both solvent and catalyst, minimizing byproduct formation . Optimization strategies involve adjusting reaction time, temperature, and stoichiometry of reagents. Catalytic methods using transition metals (e.g., Pd or Cu) may enhance regioselectivity. Purification typically involves recrystallization or chromatography, with purity validated via HPLC (>95% purity threshold).
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodological Answer :
- NMR : In -NMR, the isopropyl group appears as a septet (δ ~2.5–3.0 ppm) and doublet (δ ~1.0–1.3 ppm). The aromatic protons of the nicotinic acid ring resonate between δ 7.0–8.5 ppm, with distinct splitting patterns due to neighboring amino and carboxyl groups. -NMR confirms the carboxyl carbon (δ ~170 ppm) and quaternary carbons in the aromatic ring .
- IR : Strong absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm), C=O stretch (~1680–1720 cm), and N-H bending (~1550–1650 cm) are critical for functional group identification.
Q. What are the stability profiles of this compound in various solvents, and what storage conditions are recommended?
- Methodological Answer : Stability studies in polar solvents (e.g., water, DMSO) show that the compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Long-term storage recommendations include airtight containers under inert gas (N) at −20°C, with desiccants to prevent moisture uptake. Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, monitored via LC-MS for decomposition products .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme-inhibitory activity of this compound, particularly in hyperphosphatemia or metabolic pathways?
- Methodological Answer :
- In vitro assays : Use recombinant enzymes (e.g., alkaline phosphatase) in buffer systems (pH 7.4, 37°C) with varying inhibitor concentrations. Measure activity via colorimetric substrates (e.g., p-nitrophenyl phosphate) and calculate IC values using nonlinear regression .
- Cell-based models : Treat primary osteoblasts or renal tubular cells with the compound and quantify phosphate uptake via radioactive -labeling or fluorescence probes. Include positive controls (e.g., nicotinic acid derivatives) and validate specificity via siRNA knockdown of target enzymes.
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cofactors) or impurity profiles. Strategies include:
- Meta-analysis : Systematically review studies (e.g., PubMed, EMBASE) to identify confounding variables, such as differences in cell lines or animal models .
- Dose-response re-evaluation : Reproduce conflicting studies under standardized conditions, ensuring batch-to-batch compound consistency (e.g., ≥98% purity by HPLC).
- Structural analogs : Compare activity with derivatives to isolate the role of the isopropyl group versus the amino-carboxyl motif.
Q. What computational approaches predict the metabolic fate and toxicity of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, cytochrome P450 metabolism, and potential hepatotoxicity. Key parameters include logP (~1.5–2.5) and topological polar surface area (~90 Ų) .
- Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify probable oxidation sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
